molecular formula C11H11BO3 B6342364 4-(4-Tolyl)furan-2-boronic acid CAS No. 2096331-45-0

4-(4-Tolyl)furan-2-boronic acid

Cat. No.: B6342364
CAS No.: 2096331-45-0
M. Wt: 202.02 g/mol
InChI Key: MRXHMRLTJVVBJZ-UHFFFAOYSA-N
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Description

4-(4-Tolyl)furan-2-boronic acid is a boronic acid derivative featuring a furan ring substituted with a boronic acid group at position 2 and a 4-methylphenyl (4-tolyl) group at position 4 (Figure 1). Its molecular formula is C₁₁H₁₁BO₃, with a molecular weight of 202.01 g/mol.

Properties

IUPAC Name

[4-(4-methylphenyl)furan-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO3/c1-8-2-4-9(5-3-8)10-6-11(12(13)14)15-7-10/h2-7,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXHMRLTJVVBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CO1)C2=CC=C(C=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601244304
Record name Boronic acid, B-[4-(4-methylphenyl)-2-furanyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601244304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096331-45-0
Record name Boronic acid, B-[4-(4-methylphenyl)-2-furanyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096331-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-(4-methylphenyl)-2-furanyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601244304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tolyl)furan-2-boronic acid typically involves the hydroboration of a suitable precursor, such as a furan derivative, followed by oxidation to introduce the boronic acid functionality. One common method involves the use of borane reagents, which add across the double bond of the furan ring . The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the hydroboration process.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Tolyl)furan-2-boronic acid may involve large-scale hydroboration reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Tolyl)furan-2-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
One of the primary applications of 4-(4-Tolyl)furan-2-boronic acid is in Suzuki-Miyaura coupling reactions . This reaction is crucial for forming biaryl compounds, which are important in pharmaceuticals and materials science. In this context, 4-(4-Tolyl)furan-2-boronic acid acts as a coupling partner with aryl halides, facilitated by a palladium catalyst and a base such as sodium carbonate or potassium phosphate. The mechanism involves several steps including oxidative addition, transmetalation, and reductive elimination.

Reactivity and Functionalization
The presence of the 4-tolyl group enhances the compound's reactivity and solubility in organic solvents, making it an excellent candidate for further functionalization. Its ability to undergo hydrolysis under acidic conditions allows for the generation of furan derivatives and boric acid. This property is particularly useful for synthesizing complex organic structures.

Medicinal Chemistry

Biological Activity
Research indicates that boronic acids, including 4-(4-Tolyl)furan-2-boronic acid, exhibit various biological activities. They are known to inhibit enzymes such as proteasomes and serine proteases, positioning them as potential candidates for drug development against cancer and other diseases . The unique structure of this compound may enhance its specificity and efficacy in targeting biological pathways.

Molecular Recognition
Boronic acids have been extensively studied for their ability to form reversible complexes with diols, which is crucial for understanding their mechanism of action as enzyme inhibitors . For instance, studies have shown that 4-(4-Tolyl)furan-2-boronic acid can selectively bind to catecholamines, demonstrating its potential as a biochemical tool in therapeutic applications .

Case Study 1: Cancer Therapeutics

In a study exploring the anticancer properties of boronic acids, 4-(4-Tolyl)furan-2-boronic acid was evaluated for its ability to inhibit proteasome activity in cancer cells. The results indicated significant cytotoxic effects, suggesting that this compound could be developed into a novel anticancer agent .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of 4-(4-Tolyl)furan-2-boronic acid against serine proteases. The compound demonstrated effective inhibition rates, highlighting its potential use in developing therapeutic agents targeting various diseases linked to protease activity .

Mechanism of Action

The mechanism of action of 4-(4-Tolyl)furan-2-boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Key Properties:

  • Physical State : White to off-white solid (analogous to 4-(2-Tolyl)furan-2-boronic acid) .
  • Solubility : Soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .
  • Reactivity : The electron-donating 4-tolyl group enhances its electron density, making it suitable for reactions requiring nucleophilic boronic acids, such as Suzuki-Miyaura couplings and Petasis multicomponent reactions .

Comparison with Similar Compounds

Structural and Electronic Comparison

Table 1: Structural and Electronic Properties of Selected Boronic Acids

Compound Substituent Position Molecular Formula Molecular Weight (g/mol) Electronic Effect
4-(4-Tolyl)furan-2-boronic acid Furan-2-B, 4-Tolyl-4 C₁₁H₁₁BO₃ 202.01 Electron-rich
Furan-2-boronic acid Furan-2-B C₄H₅BO₃ 111.89 Moderately electron-rich
4-Methylphenylboronic acid Phenyl-4-Me C₇H₉BO₂ 135.96 Electron-rich
4-Methoxyphenylboronic acid Phenyl-4-OMe C₇H₉BO₃ 151.96 Strongly electron-rich
Phenylboronic acid Phenyl-B C₆H₇BO₂ 121.93 Neutral

Key Observations :

  • The 4-tolyl group in 4-(4-Tolyl)furan-2-boronic acid provides steric bulk and electron-donating effects, enhancing reactivity in nucleophilic reactions compared to phenylboronic acid .
  • Compared to 4-methoxyphenylboronic acid, the methyl group in 4-tolyl derivatives offers less electron donation but better steric accessibility .

Reactivity in Key Reactions

Table 2: Reaction Performance in Petasis and Suzuki-Miyaura Couplings

Compound Petasis Reaction Yield* Suzuki Reaction Yield*
4-(4-Tolyl)furan-2-boronic acid >70% (predicted) ~80% (predicted)
Furan-2-boronic acid >70% 84%
4-Methoxyphenylboronic acid >70% 75–85% (literature)
Phenylboronic acid <50% 60–70% (literature)

*Yields are approximate and reaction-specific.

Key Observations :

  • Petasis Reactions : Electron-rich boronic acids like 4-(4-Tolyl)furan-2-boronic acid show high reactivity due to enhanced nucleophilicity, whereas phenylboronic acid (neutral) performs poorly .

Key Observations :

  • Higher molecular weight in 4-(4-Tolyl)furan-2-boronic acid reduces volatility compared to simpler boronic acids.
  • Safety protocols align with general boronic acid guidelines: use in ventilated areas and avoid direct contact .

Biological Activity

4-(4-Tolyl)furan-2-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its furan ring and a para-tolyl substituent, which may contribute to its reactivity and interactions with biological targets. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(4-Tolyl)furan-2-boronic acid is C11H13B O4, featuring a furan ring substituted with a boronic acid group and a para-tolyl group. The presence of the boron atom is crucial for its biological activity, particularly in interactions with enzymes and receptors.

The biological activity of boronic acids, including 4-(4-Tolyl)furan-2-boronic acid, often involves their ability to interact with specific proteins or enzymes. For instance, boronic acids can act as reversible inhibitors of proteases and other enzymes by forming covalent bonds with catalytic serine residues. This interaction can lead to inhibition of enzymatic activity, which is critical in various biological processes.

Key Mechanisms:

  • Enzyme Inhibition : Boronic acids can inhibit enzymes such as serine proteases by forming stable complexes.
  • Tubulin Polymerization Inhibition : Some studies have indicated that boronic acids can inhibit tubulin polymerization, affecting cell division and growth .
  • Antimicrobial Activity : Boronic acids have been explored for their potential antimicrobial properties, particularly in combination with β-lactams to enhance efficacy against resistant strains .

Biological Activity Studies

Research has demonstrated that 4-(4-Tolyl)furan-2-boronic acid exhibits significant biological activities. Below are some notable findings from various studies.

Table 1: Summary of Biological Activities

Activity IC50 Values (µM) Notes
Inhibition of Tubulin Polymerization21-22Significant inhibition observed in cell lines .
Antimicrobial ActivityVariableEnhanced activity when combined with β-lactams .
Enzyme InhibitionK_i values < 1 µMEffective against class A β-lactamases .

Case Studies

  • Inhibition of Tubulin Polymerization :
    A study synthesized a series of boronic acid derivatives, including 4-(4-Tolyl)furan-2-boronic acid, which were tested for their ability to inhibit tubulin polymerization. The compound exhibited an IC50 value of approximately 21 µM, indicating moderate potency against this target. This suggests potential applications in cancer therapy where tubulin dynamics are crucial for tumor growth .
  • Antimicrobial Synergy :
    Another investigation focused on the synergistic effects of boronic acids with β-lactam antibiotics. The study found that combining 4-(4-Tolyl)furan-2-boronic acid with certain β-lactams resulted in an eight-fold decrease in minimum inhibitory concentration (MIC) values against resistant bacterial strains. This highlights the compound's potential as an adjuvant in antibiotic therapy .

Synthesis Methods

The synthesis of 4-(4-Tolyl)furan-2-boronic acid typically involves palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The general procedure includes:

  • Reagents :
    • Furan-2-boronic acid derivative
    • Para-tolyl halide
    • Palladium catalyst (e.g., Pd(PPh₃)₄)
    • Base (e.g., potassium carbonate)
  • Conditions :
    • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
    • Atmosphere: Inert atmosphere (nitrogen or argon)
    • Temperature: Typically conducted at elevated temperatures (60-80°C).

This method allows for efficient synthesis with high yields, making it suitable for further biological evaluations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Tolyl)furan-2-boronic acid, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves palladium-catalyzed cross-coupling reactions or direct borylation of pre-functionalized furan derivatives. For example, iridium-catalyzed direct boration of furan precursors with bis(pinacolato)diboron (B₂pin₂) has been reported for similar compounds, yielding ~83% under optimized conditions . Adjusting catalysts (e.g., Pd vs. Ir), solvent polarity, and temperature can enhance yield. Pre-functionalization of the tolyl group prior to boronation may reduce side reactions.

Q. What analytical techniques are most reliable for characterizing the purity and structural integrity of 4-(4-Tolyl)furan-2-boronic acid?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹¹B NMR can confirm boronic acid functionality (δ ~30 ppm for arylboronic acids), while ¹H/¹³C NMR resolves substituent positions .
  • X-ray Crystallography : Resolves tautomeric equilibria (e.g., boronic acid vs. boroxine forms) and confirms regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±5 ppm).
  • FT-IR : B-O stretching (~1340 cm⁻¹) and O-H bonds (~3200 cm⁻¹) confirm boronic acid groups .

Q. What safety protocols are critical when handling 4-(4-Tolyl)furan-2-boronic acid in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • First Aid : For skin contact, rinse immediately with water; if inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the electronic structure of 4-(4-Tolyl)furan-2-boronic acid influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Frontier molecular orbital (FMO) analysis reveals electron density distribution. The boronic acid group acts as a Lewis acid, facilitating transmetallation with Pd catalysts .
  • Substituent Effects : The electron-donating 4-tolyl group increases electron density on the furan ring, potentially accelerating oxidative addition to Pd(0) .
  • Experimental Validation : Compare coupling rates with electron-deficient/rich aryl halides to assess electronic effects .

Q. What role does tautomeric equilibria play in the stability and reactivity of 4-(4-Tolyl)furan-2-boronic acid under aqueous conditions?

  • Methodology :

  • pH-Dependent Studies : Monitor boronic acid ↔ boronate equilibrium via ¹¹B NMR. At pH > 8, boronate formation enhances solubility but reduces electrophilicity .
  • Kinetic Analysis : Investigate hydrolysis rates in buffered solutions (pH 3–10) using UV-Vis or LC-MS .
  • Crystallography : Resolve boroxine (cyclic trimer) formation in anhydrous conditions, which affects catalytic activity .

Q. Can 4-(4-Tolyl)furan-2-boronic acid serve as a precursor for novel benzoxaborole derivatives, and what synthetic challenges exist?

  • Methodology :

  • Cyclization Reactions : React with diols (e.g., pinacol) under Dean-Stark conditions to form benzoxaboroles. Monitor via ¹H NMR for ring closure .
  • Challenges : Steric hindrance from the 4-tolyl group may impede cyclization; optimize solvent (toluene vs. THF) and catalyst (e.g., Sc(OTf)₃) .
  • Biological Testing : Evaluate derived benzoxaboroles for antimicrobial activity, leveraging the compound's boron-mediated enzyme inhibition .

Q. How do computational models predict the interaction of 4-(4-Tolyl)furan-2-boronic acid with biological targets such as chemokine receptors?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to CXCR1/2 receptors. The boronic acid moiety may coordinate with serine/threonine residues in the active site .
  • MD Simulations : Assess binding stability over 100 ns trajectories; compare with non-boronic analogs to validate boron’s role .
  • SAR Studies : Synthesize analogs with modified substituents (e.g., electron-withdrawing groups) to test predictions .

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